7-Bromoisoquinoline-1-carbonitrile
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Overview
Description
7-Bromoisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C10H5BrN2. It is a derivative of isoquinoline, featuring a bromine atom at the 7th position and a carbonitrile group at the 1st position.
Scientific Research Applications
7-Bromoisoquinoline-1-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the development of bioactive compounds and molecular probes for biological studies.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the diazotization of 7-aminoisoquinoline followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of 7-Bromoisoquinoline-1-carbonitrile may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Bromoisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form complex biaryl structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate in solvents like tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Products include 7-azidoisoquinoline-1-carbonitrile and 7-thioisoquinoline-1-carbonitrile.
Coupling Reactions: Products include biaryl derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 7-Bromoisoquinoline-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbonitrile group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction pathways are ongoing to elucidate its precise mechanism .
Comparison with Similar Compounds
- 7-Chloroisoquinoline-1-carbonitrile
- 7-Fluoroisoquinoline-1-carbonitrile
- 7-Iodoisoquinoline-1-carbonitrile
Comparison: 7-Bromoisoquinoline-1-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
7-bromoisoquinoline-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-8-2-1-7-3-4-13-10(6-12)9(7)5-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIXWRLIZIRUDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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